Product packaging for 4-(4-Methylcyclohexyl)oxybutanoic acid(Cat. No.:CAS No. 1016695-87-6)

4-(4-Methylcyclohexyl)oxybutanoic acid

Cat. No.: B2905988
CAS No.: 1016695-87-6
M. Wt: 200.278
InChI Key: BYCOZERDGLJZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylcyclohexyl)oxybutanoic acid is a valuable intermediate in organic synthesis and medicinal chemistry research. This compound features a cyclohexyl ether linkage and a carboxylic acid functional group, making it a versatile building block for the construction of more complex molecules. Researchers utilize this acid in the development of novel compounds, including potential pharmaceuticals and agrochemicals. Its structure is of particular interest for modulating the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. As a scaffold, it can be used in coupling reactions, esterification, and amidation to create diverse chemical libraries for screening. Please consult the product's Safety Data Sheet (SDS) before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B2905988 4-(4-Methylcyclohexyl)oxybutanoic acid CAS No. 1016695-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylcyclohexyl)oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOZERDGLJZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 4 4 Methylcyclohexyl Oxybutanoic Acid

Established Synthetic Strategies for Structurally Related Carboxylic Acid Derivatives

The synthesis of carboxylic acids and their derivatives is a cornerstone of organic chemistry. Methodologies developed for analogous structures, particularly butanoic acid derivatives, provide a foundational framework for devising a synthesis for 4-(4-methylcyclohexyl)oxybutanoic acid.

Esterification is a fundamental reaction for producing esters, which can then be hydrolyzed to yield the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method. quora.com This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, establishing a reversible equilibrium. chemguide.co.uk

The general equation for this reaction is: RCOOH + R'OH ⇌ RCOOR' + H₂O masterorganicchemistry.com

To drive the reaction toward the ester product, the water is typically removed as it forms, or an excess of the alcohol reactant is used. quora.comchemguide.co.uk Common acid catalysts include concentrated sulfuric acid and tosic acid. masterorganicchemistry.com For butanoic acid structures, this means reacting butanoic acid or a substituted variant with an alcohol. youtube.com For instance, the reaction between butanoic acid and ethanol (B145695) yields ethyl butanoate and water. youtube.com

Carboxylic AcidAlcoholEster ProductCatalyst
Butanoic AcidMethanolMethyl butanoateAcid (e.g., H₂SO₄)
Butanoic AcidEthanolEthyl butanoateAcid (e.g., H₂SO₄)
Propanoic AcidButanolButyl propanoateAcid (e.g., H₂SO₄)

Data derived from general esterification principles. youtube.comyoutube.com

While this route is fundamental for creating the butanoic acid backbone, synthesizing the target molecule would require a precursor that already contains the ether linkage, such as reacting 4-(4-methylcyclohexyl)oxybutanol with an oxidizing agent, or hydrolysis of a corresponding ester like ethyl 4-(4-methylcyclohexyl)oxybutanoate.

A highly relevant strategy for synthesizing structures analogous to the target compound involves the ring-opening of a cyclic anhydride (B1165640) with an alcohol. Succinic anhydride is a common precursor for creating 4-oxobutanoic acid derivatives. wikipedia.org In the presence of a Lewis acid catalyst like aluminum chloride, succinic anhydride can react with an aromatic compound, such as toluene, in a Friedel-Crafts acylation to produce 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

A more direct analogy for an ether-containing acid would be the base-catalyzed ring-opening of succinic anhydride with an alcohol, such as 4-methylcyclohexanol (B52717). This reaction would yield a hemiester, which upon reduction of the newly formed ester group and subsequent oxidation, or through other modifications, could lead to the desired carboxylic acid. A primary reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, breaking the ring to form a compound containing both an ester and a carboxylic acid functional group. This approach is effective for creating a four-carbon acid chain attached to an alcohol-derived moiety.

Exploration of Novel Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Research into novel catalytic systems and adherence to green chemistry principles are driving the development of new pathways for synthesizing complex molecules like ether-containing carboxylic acids.

Recent advancements have led to the development of catalytic systems for producing higher carboxylic acids from various feedstocks, including ethers. One innovative route involves the reaction of ethers with carbon dioxide (CO₂) and hydrogen (H₂). researchgate.netnih.gov This method utilizes CO₂ as a renewable and non-toxic C1 building block. rsc.org For example, an iridium-based catalyst (IrI₄) with a lithium iodide (LiI) promoter has been shown to efficiently catalyze the synthesis of carboxylic acids from ethers at elevated temperatures and pressures. researchgate.netnih.gov

The proposed mechanism suggests that the ether is first converted to an olefin, which is then transformed into an alkyl iodide. researchgate.netnih.gov The final carboxylic acid is produced via the carbonylation of this alkyl iodide intermediate, using carbon monoxide (CO) generated in-situ from the reverse water-gas-shift (RWGS) reaction. researchgate.netnih.gov A similar catalytic approach using rhodium complexes has also been developed for converting alcohols and olefins into carboxylic acids with CO₂ and H₂. rsc.orgresearchgate.net

Catalyst SystemSubstrate TypeCarbon SourceKey Features
IrI₄ / LiIEthersCO₂ / H₂In-situ generation of CO for carbonylation. researchgate.netnih.gov
[RhCl(CO)₂]₂ / PPh₃ / CH₃IOlefins, AlcoholsCO₂ / H₂Effective for various oxygenated substrates. rsc.orgresearchgate.net
Copper-based catalystsBiomass-derived polyols- (Oxidation)High selectivity under mild conditions. rsc.org

This table summarizes advanced catalytic systems for carboxylic acid synthesis.

These catalytic routes offer a sophisticated and atom-economical approach for synthesizing ether-containing carboxylic acids, potentially adaptable for the production of this compound from suitable ether precursors.

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on principles such as waste prevention, atom economy, and the use of less hazardous substances. numberanalytics.com In the context of synthesizing this compound, these principles can be applied in several ways.

Use of Renewable Resources : The catalytic pathways that utilize CO₂ as a C1 feedstock are prime examples of green chemistry, as they convert an abundant greenhouse gas into a value-added chemical. numberanalytics.comrsc.org

Environmentally Benign Solvents and Reagents : Replacing hazardous organic solvents with water or employing solvent-free reaction conditions significantly improves the environmental profile of a synthesis. mdpi.com For instance, the oxidation of aldehydes to carboxylic acids has been achieved using hydrogen peroxide as a clean oxidant in water, catalyzed by recyclable selenium-containing compounds or sodium hexametaphosphate. mdpi.comresearchgate.net

Energy Efficiency : Developing reactions that proceed under mild conditions (lower temperature and pressure) reduces energy consumption and enhances safety. numberanalytics.com

Catalysis : The use of highly efficient and selective catalysts, including biocatalysts like enzymes, can minimize side reactions and waste generation. Enzymatic esterification, for example, can be performed under mild, solvent-free conditions. rsc.org

Applying these principles to the synthesis of the target molecule could involve designing a pathway that uses a biocatalytic step, employs a recyclable catalyst, or utilizes CO₂ as a key reagent, thereby aligning the production process with modern standards of sustainability.

Optimization of Reaction Parameters and Yield for Targeted Synthesis

Achieving a high yield of the desired product is a critical goal in any chemical synthesis. This requires the systematic optimization of various reaction parameters, including temperature, reaction time, solvent, and the molar ratios of reactants and catalysts. researchgate.net

For a potential synthesis of this compound, such as through an esterification-hydrolysis sequence or a direct catalytic route, each parameter would need to be fine-tuned. Factorial design experiments and response surface methodology (RSM) are powerful statistical tools used to efficiently explore the effects of multiple variables on reaction outcomes, such as yield. rsc.orgresearchgate.net

A hypothetical optimization study for a synthetic step might involve:

Screening of Catalysts : Testing different types and concentrations of catalysts (e.g., 15 mol%, 20 mol%, 25 mol%) to find the most effective one. researchgate.net

Solvent Effects : Evaluating a range of solvents (e.g., ethanol, methanol, DMF, acetonitrile) to determine which medium provides the best solubility and reactivity. researchgate.net

Temperature Control : Running the reaction at various temperatures to find the optimal balance between reaction rate and prevention of side-product formation. researchgate.net

Reactant Stoichiometry : Varying the molar ratio of the key reactants. For example, in an esterification, using an excess of the alcohol can shift the equilibrium to favor the product. researchgate.net

ParameterVariable Range (Example)Potential Impact on Yield
Catalyst Loading10-30 mol%Affects reaction rate; optimal loading avoids waste and side reactions. researchgate.net
Temperature40-80 °CInfluences reaction kinetics; high temperatures can be detrimental. researchgate.net
SolventEthanol, DMF, AcetonitrileImpacts reactant solubility and reaction pathway. researchgate.net
Reactant Ratio (Acid:Alcohol)1:1 to 1:3Excess of one reactant can drive equilibrium to completion. researchgate.net
Reaction Time2-24 hoursSufficient time is needed to reach maximum conversion. researchgate.net

This table illustrates typical parameters and their influence in a reaction optimization study.

Through meticulous optimization, a synthetic route can be refined to be more efficient, cost-effective, and scalable, ensuring the highest possible yield of this compound.

Iii. Investigation of Chemical Transformations and Derivatization Strategies for 4 4 Methylcyclohexyl Oxybutanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including esterification, amidation, and reduction. These reactions allow for significant modifications of the molecule's polarity, size, and hydrogen bonding capabilities.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation that can modulate the lipophilicity and metabolic stability of a molecule. The reaction is typically catalyzed by an acid and involves the reaction of the carboxylic acid with an alcohol.

Kinetic studies on analogous carboxylic acids, such as benzoic acid and acetic acid, provide insights into the expected behavior. For instance, the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, has been shown to follow first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The activation energies for the forward and reverse reactions in such systems are typically in the range of 50-60 kJ·mol⁻¹. dnu.dp.ua A similar kinetic profile would be anticipated for 4-(4-methylcyclohexyl)oxybutanoic acid.

Table 1: Representative Kinetic Data for the Esterification of Carboxylic Acids (Note: This data is for analogous compounds and is intended to be illustrative of the expected kinetic parameters for this compound.)

Carboxylic AcidAlcoholCatalystActivation Energy (Ea) (kJ·mol⁻¹)Reference
Acetic Acid1-Methoxy-2-propanolAmberlyst-3562.0 ± 0.2 mdpi.com
Benzoic Acid1-Butanolp-Toluenesulfonic acid58.40 dnu.dp.ua

Amidation, the formation of an amide from a carboxylic acid and an amine, is another critical derivatization strategy. Amides are generally more stable and less reactive than esters and can introduce different hydrogen bonding patterns. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are frequently employed to activate the carboxylic acid. researchgate.net

The mechanism of amidation typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. youtube.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. researchgate.net

While specific mechanistic studies for the amidation of this compound are not documented, the general mechanism is expected to be applicable. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide derivatives.

The carboxylic acid group can be reduced to a primary alcohol. This transformation significantly alters the molecule's properties, removing the acidic proton and introducing a hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The reduction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

Selective reduction of the carboxylic acid in the presence of the ether linkage is generally straightforward, as ethers are stable to most reducing agents. However, the choice of reducing agent and reaction conditions is crucial to avoid any undesired side reactions. For instance, milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Chemical Modifications and Stability of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of a good nucleophile. The stability of ether bonds is influenced by the pH of the solution. nih.gov For instance, the hydrolysis of certain ester bonds is selective under basic conditions, while glycosidic bonds in sucrose (B13894) fatty acid monoesters are preferentially hydrolyzed under acidic conditions. nih.gov While this is not a direct analog, it highlights the general principle of pH-dependent stability of different functional groups.

Chemical modifications directly at the ether oxygen are limited due to its low reactivity. However, cleavage of the ether bond could be a potential strategy to generate two separate molecular fragments for further derivatization, although this would represent a significant structural alteration.

Transformations Involving the 4-Methylcyclohexyl Moiety

The 4-methylcyclohexyl group offers opportunities for chemical modification, primarily through reactions involving the C-H bonds of the cyclohexane (B81311) ring or the methyl group. Free-radical halogenation could introduce a handle for further functionalization, although this approach often suffers from a lack of selectivity.

More controlled transformations could involve directed C-H activation or oxidation, though these methods are often substrate-specific and would require dedicated research to develop for this particular molecule. Modification of the methyl group, for example, through oxidation to a hydroxymethyl or carboxyl group, would also significantly alter the properties of the compound.

Rational Design and Synthesis of Analogs and Derivatives of this compound

The rational design of analogs and derivatives of this compound can be guided by the desire to modulate its physicochemical and potential biological properties. Based on the chemical transformations discussed, a variety of derivatives can be synthesized.

Table 2: Potential Derivatives of this compound and Their Synthetic Rationale

Derivative TypeSynthetic ApproachRationale for Synthesis
EstersAcid-catalyzed esterification with various alcohols.To increase lipophilicity and modify metabolic stability.
AmidesAmidation with a range of primary and secondary amines using coupling agents.To introduce new hydrogen bonding interactions and improve stability.
Primary AlcoholReduction of the carboxylic acid using a strong reducing agent like LiAlH₄.To remove the acidic functionality and introduce a hydroxyl group.
Halogenated AnalogsFree-radical halogenation of the cyclohexyl ring.To introduce a reactive handle for further derivatization.

The synthesis of these derivatives would follow standard organic chemistry protocols. For example, esterification can be achieved by refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. Amide synthesis would typically involve the use of a coupling agent like EDC or converting the carboxylic acid to an acid chloride followed by reaction with an amine. youtube.com The successful synthesis and characterization of these new chemical entities would expand the chemical space around the parent compound and allow for a systematic exploration of its structure-activity relationships.

Structural Variations on the Cyclohexane Ring

Research into related cyclohexyl systems has demonstrated established methods for controlling and isolating specific isomers. For instance, isomerization reactions can be employed to convert cis/trans mixtures into the desired thermodynamically more stable trans isomer researchgate.net. Furthermore, advanced biocatalytic methods, such as those using transaminases, have proven effective in selectively producing trans-4-substituted cyclohexane derivatives, highlighting a powerful tool for achieving high diastereomeric purity nih.gov.

Table 1: Examples of Structural Variations on the Cyclohexane Ring

Substituent (R) at C4-positionResulting Analog NamePrecursor AlcoholSynthetic Approach
-H4-(Cyclohexyl)oxybutanoic acidCyclohexanolWilliamson Ether Synthesis
-CH2CH34-(4-Ethylcyclohexyl)oxybutanoic acid4-EthylcyclohexanolWilliamson Ether Synthesis
-CH(CH3)24-(4-Isopropylcyclohexyl)oxybutanoic acid4-IsopropylcyclohexanolWilliamson Ether Synthesis
-C(CH3)34-(4-tert-Butylcyclohexyl)oxybutanoic acid4-tert-ButylcyclohexanolWilliamson Ether Synthesis
-Ph4-(4-Phenylcyclohexyl)oxybutanoic acid4-PhenylcyclohexanolWilliamson Ether Synthesis

Chain Elongation and Shortening of the Butanoic Acid Segment

Modification of the length of the oxyalkanoic acid side chain is a fundamental strategy for probing the influence of the distance between the lipophilic cyclohexane ring and the terminal carboxylic acid group. Both chain elongation (homologation) and shortening can be accomplished through well-established synthetic organic chemistry protocols.

Chain Elongation: A classic method for extending the carboxylic acid chain by one methylene (B1212753) unit is the Arndt-Eistert homologation. This sequence involves converting the parent butanoic acid into its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, yields a ketene (B1206846) intermediate that is trapped by water to produce the homologous pentanoic acid. An alternative route for adding two carbons involves converting the ether linkage into a suitable starting point for a malonic ester synthesis, a concept demonstrated in the preparation of other oxobutanoic acids google.com.

Chain Shortening: To synthesize the lower homolog, 3-(4-methylcyclohexyl)oxypropanoic acid, degradative methods can be employed. The Barbier-Wieland degradation involves converting the carboxylic acid to a diphenyl ketone derivative, which is then oxidatively cleaved to furnish the acid with one less carbon atom. Another approach is a modified Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide, which can then be converted back to a carboxylic acid via a nitrile or Grignard reagent.

Table 2: Homologous Series of 4-(4-Methylcyclohexyl)oxyalkanoic Acids

Compound NameAlkanoic Acid Chain LengthSynthetic StrategyKey Reaction
3-(4-Methylcyclohexyl)oxypropanoic acid3 CarbonsChain ShorteningBarbier-Wieland Degradation
This compound4 CarbonsParent CompoundN/A
5-(4-Methylcyclohexyl)oxypentanoic acid5 CarbonsChain ElongationArndt-Eistert Homologation
6-(4-Methylcyclohexyl)oxyhexanoic acid6 CarbonsChain ElongationIterative Homologation / Malonic Ester Synthesis

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound contains two stereocenters on the cyclohexane ring (C1 and C4), giving rise to diastereomers (cis and trans). As these diastereomers are chiral, they also exist as pairs of enantiomers. The synthesis and isolation of these specific stereoisomers are critical for understanding their distinct properties.

Diastereoselective Synthesis: The relative stereochemistry (cis or trans) is determined by the configuration of the 4-methylcyclohexanol (B52717) precursor. The ether synthesis reaction does not typically affect the stereocenters of the alcohol. Therefore, starting with pure trans-4-methylcyclohexanol will yield the trans diastereomer of the final product, while the cis alcohol will yield the cis product. Syntheses of related substituted cyclohexyl systems often result in mixtures of diastereomers, which can be separated by chromatography or crystallization, or by using stereoselective reactions that favor the formation of one isomer over the other nih.govmdpi.com.

Enantioselective Synthesis and Resolution: To obtain enantiomerically pure forms of a specific diastereomer (e.g., trans), two primary strategies are available:

Chiral Resolution: This is the most common method for separating enantiomers from a racemic mixture wikipedia.org. The racemic carboxylic acid is treated with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure salt is acidified to regenerate the enantiomerically pure carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers mdpi.com.

Asymmetric Synthesis: This approach involves building the molecule from a chiral starting material. For this compound, one could start with an enantiomerically pure form of trans-4-methylcyclohexanol. Such precursors can often be obtained through methods like enzymatic resolution of the corresponding racemic alcohol.

Table 3: Strategies for Stereoisomer Synthesis

Target StereoisomerKey StrategyDescriptionRelevant Concepts
trans-4-(4-Methylcyclohexyl)oxybutanoic acidDiastereoselective SynthesisUse of pure trans-4-methylcyclohexanol as the starting material in the ether synthesis.Stereocontrol in synthesis nih.gov
cis-4-(4-Methylcyclohexyl)oxybutanoic acidDiastereoselective SynthesisUse of pure cis-4-methylcyclohexanol as the starting material.Isomer-specific synthesis mdpi.com
(1R,4R)-4-(4-Methylcyclohexyl)oxybutanoic acidChiral ResolutionSeparation of the racemic trans mixture using a chiral resolving agent to isolate one enantiomer.Formation of diastereomeric salts wikipedia.org
(1S,4S)-4-(4-Methylcyclohexyl)oxybutanoic acidAsymmetric SynthesisStarting with enantiomerically pure (1S,4S)-4-methylcyclohexanol.Use of chiral pool starting materials

Iv. Advanced Structural Elucidation and Conformational Analysis of 4 4 Methylcyclohexyl Oxybutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atomic connectivity and spatial arrangement of 4-(4-Methylcyclohexyl)oxybutanoic acid can be assembled.

Due to the absence of published experimental spectra for this compound, predicted ¹H and ¹³C NMR data are utilized for the assignment of chemical shifts. These predictions are based on established computational models that correlate atomic environments with resonance frequencies.

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the molecule. The protons of the butanoic acid chain are expected at characteristic chemical shifts, with the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) appearing further downfield due to the deshielding effect of the carbonyl group. The methylene group adjacent to the ether oxygen (O-CH₂) will also be shifted downfield. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methyl group on the cyclohexane ring is expected to appear as a doublet in the upfield region of the spectrum.

Similarly, the predicted ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The carbons bonded to the ether oxygen will also be significantly deshielded. The remaining carbons of the cyclohexane and butanoic acid moieties will resonate at characteristic upfield chemical shifts.

Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H on COOH10.0 - 12.0singlet
H on α-CH₂2.3 - 2.5triplet
H on β-CH₂1.8 - 2.0multiplet
H on γ-CH₂ (O-CH₂)3.4 - 3.6triplet
H on C1 of cyclohexane3.2 - 3.4multiplet
H on C2, C6 of cyclohexane1.1 - 1.4 (axial), 1.7 - 1.9 (equatorial)multiplet
H on C3, C5 of cyclohexane0.9 - 1.2 (axial), 1.6 - 1.8 (equatorial)multiplet
H on C4 of cyclohexane1.3 - 1.5multiplet
H on methyl group0.8 - 1.0doublet

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C=O175 - 180
C1 of cyclohexane75 - 80
γ-C of butanoic acid (O-CH₂)65 - 70
C4 of cyclohexane30 - 35
C2, C6 of cyclohexane30 - 35
α-C of butanoic acid30 - 35
C3, C5 of cyclohexane25 - 30
β-C of butanoic acid20 - 25
Methyl Carbon20 - 25

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule, confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the adjacent methylene groups of the butanoic acid chain (α-CH₂ and β-CH₂, β-CH₂ and γ-CH₂). Within the cyclohexane ring, complex correlations would be observed between geminal and vicinal protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals, confirming the assignments in the ¹H and ¹³C spectra. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, a correlation between the protons of the γ-CH₂ group of the butanoic acid chain and the C1 carbon of the cyclohexane ring would confirm the ether linkage.

The cyclohexane ring in this compound can exist in different chair conformations. NMR spectroscopy provides powerful methods to study these conformations in solution.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a cyclohexane ring, axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the cyclohexane protons, particularly the proton at C1, the preferred conformation of the ring can be determined. For the trans isomer, where the methyl and the oxybutanoic acid groups are on opposite sides of the ring, the diequatorial conformation is generally more stable. This would result in the C1 proton being axial, leading to large axial-axial couplings with the adjacent axial protons on C2 and C6.

The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are connected through bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial arrangement of atoms. For instance, in the diequatorial conformation of trans-4-(4-Methylcyclohexyl)oxybutanoic acid, NOEs would be expected between the axial C1 proton and the axial protons on C3 and C5. Conversely, the equatorial C1 proton would show NOEs to the equatorial protons on C2 and C6. These spatial correlations can provide definitive evidence for the predominant chair conformation in solution.

Conformational Analysis in Solution using NMR Spectroscopy

X-ray Crystallography for Solid-State Molecular Architecture

While no experimental crystal structure for this compound has been reported in the Cambridge Structural Database, general principles of crystal packing for similar long-chain carboxylic acids and cyclohexane derivatives can provide insight into its likely solid-state architecture.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the advanced structural elucidation and conformational analysis of the chemical compound This compound .

Specifically, information regarding the following key areas of analysis, as requested, could not be located:

Crystal Growth and Optimization Protocols: No published studies detailing the methods for growing single crystals of this compound suitable for X-ray diffraction were found.

Determination of Unit Cell Parameters and Space Group Symmetry: Without experimental crystallographic data, the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs: The absence of a determined crystal structure prevents any analysis of how the molecules arrange themselves in the solid state, including the identification of hydrogen bonds or other intermolecular forces.

Vibrational Spectroscopy (IR, Raman): No experimentally obtained Infrared (IR) or Raman spectra for this specific compound are available in the public domain. Consequently, an analysis of its vibrational modes for functional group identification and conformational insights cannot be performed.

While data exists for structurally related compounds, such as other cyclohexane derivatives or butanoic acid analogues, the strict focus on This compound as per the instructions means that such information cannot be used as a substitute. The scientific community has not yet published the specific experimental characterizations required to fulfill the requested article outline for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Further experimental research would be required to determine the crystallographic and spectroscopic properties of This compound .

V. Computational Chemical Investigations of 4 4 Methylcyclohexyl Oxybutanoic Acid

Molecular Modeling and Conformational Space Exploration

The flexibility of the cyclohexyl ring and the rotatable bonds within the oxybutanoic acid side chain mean that 4-(4-Methylcyclohexyl)oxybutanoic acid can exist in numerous spatial arrangements, or conformations. Molecular modeling aims to identify the most stable of these conformations and understand the energy associated with transitioning between them.

To explore the vast conformational space of this molecule, sophisticated algorithms are employed. Methods such as Monte Carlo, simulated annealing, and systematic grid searches are used to generate a multitude of possible conformations. For each generated structure, a molecular mechanics force field (e.g., MMFF or AMBER) is used to calculate its potential energy.

The results of these calculations are then used to construct a potential energy surface (PES), or energy landscape. This landscape is a multi-dimensional plot that maps the potential energy of the molecule as a function of its geometric parameters (e.g., torsion angles). The valleys on this landscape correspond to stable or metastable conformers, while the peaks represent the energy barriers that must be overcome to convert from one conformer to another.

From the energy landscape, the lowest energy conformations, known as global and local minima, can be identified. For this compound, key conformational features would include the chair, boat, and twist-boat forms of the cyclohexyl ring, the orientation of the methyl group (axial vs. equatorial), and the spatial arrangement of the oxybutanoic acid chain.

The energy difference between these stable conformers and the energy of the transition states between them (energetic barriers) can be quantified. This information is crucial for understanding the relative populations of different conformers at a given temperature and the kinetics of their interconversion.

Table 1: Hypothetical Stable Conformers of this compound and Relative Energies

Conformer IDCyclohexyl ConformationMethyl Group OrientationSide Chain OrientationRelative Energy (kcal/mol)
1ChairEquatorialExtended0.00
2ChairEquatorialGauche1.20
3ChairAxialExtended3.50
4Twist-BoatEquatorialExtended5.50

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular modeling provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility and its interactions with its environment.

The conformational preferences of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to exploring these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (such as water or dimethyl sulfoxide), the dynamic interplay between the solute and solvent can be observed.

Simulations in a polar protic solvent like water would likely show the formation of hydrogen bonds between the carboxylic acid group and water molecules, which could stabilize certain conformations. In contrast, a polar aprotic solvent like DMSO might lead to different conformational preferences due to its distinct hydrogen bonding capabilities and dielectric constant.

MD simulations allow for a detailed analysis of the solvation shell around the molecule. The radial distribution function can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This can reveal the structure and extent of the solvation layers.

Furthermore, the strength and lifetime of interactions, such as hydrogen bonds between the carboxylic acid group and solvent molecules, can be quantified. This information is vital for understanding the molecule's solubility and how it presents itself for interaction with other molecules in a solution.

Quantum Chemical Calculations

For a more accurate description of the electronic structure and properties of this compound, quantum chemical calculations are employed. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a detailed picture of the electron distribution within the molecule.

Quantum chemical calculations can be used to refine the geometries and energies of the conformers identified through molecular modeling. They also provide access to a wealth of electronic properties that are not available from classical molecular mechanics.

Table 2: Hypothetical Quantum Chemical Properties of the Most Stable Conformer of this compound

PropertyCalculated ValueUnits
Energy of HOMO-6.5eV
Energy of LUMO1.2eV
HOMO-LUMO Gap7.7eV
Dipole Moment2.5Debye
Molecular Electrostatic PotentialVaries across surfacekcal/mol

Note: This table is illustrative. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would highlight the electron-rich region around the carboxylic acid group, indicating its susceptibility to electrophilic attack and its ability to engage in hydrogen bonding.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a widely used approach in chemistry and physics due to its favorable balance between computational cost and accuracy. ntu.edu.tw DFT calculations can determine the ground-state energy, electron density distribution, and other molecular properties. aps.org

For this compound, DFT would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carboxylic acid and ether groups, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound. (Note: These are representative values based on similar molecules and are for illustrative purposes.)
ParameterIllustrative ValueSignificance
EHOMO (eV)-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)1.15Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)8.00Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment (Debye)2.5Measures the polarity of the molecule.
Chemical Hardness (η)4.00Measures resistance to change in electron distribution.
Electronegativity (χ)2.85Measures the power of the molecule to attract electrons.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, a relevant reaction to study would be the esterification of its carboxylic acid group. Using DFT calculations, one could model the step-by-step mechanism of this reaction, for instance, under acidic catalysis. rsc.org This would involve locating the transition state structure for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The calculated activation energy would provide a quantitative estimate of the reaction's feasibility. rsc.org Such studies can also clarify stereochemical outcomes and the role of catalysts, providing insights that are difficult to obtain through experimental means alone. rsc.orgnih.gov

Table 3: Illustrative Calculated Energies for a Hypothetical Esterification Reaction Mechanism. (Note: Values are for illustrative purposes.)
Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants (Acid + Alcohol)0.0
2Transition State 1 (Protonation)+5.2
3Tetrahedral Intermediate-3.1
4Transition State 2 (Water elimination)+15.7
5Products (Ester + Water)-4.5

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico (computer-based) methods are central to modern drug discovery and are used to predict the biological activity of molecules based on their structure. nih.gov Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. scispace.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate molecular descriptors with biological activity. nih.gov

For this compound, an in silico SAR study would begin by calculating a wide range of molecular descriptors. These descriptors fall into several categories:

1D: Molecular weight, atom counts.

2D: Topological indices, polar surface area (TPSA), LogP (lipophilicity).

3D: Molecular shape, volume, and electronic properties derived from DFT, such as dipole moment and HOMO/LUMO energies.

These descriptors would then be statistically correlated with a measured biological activity (e.g., enzyme inhibition) for a series of related compounds. The resulting QSAR model can highlight which properties are most important for activity. For example, a model might reveal that high lipophilicity (LogP) and the presence of a hydrogen bond donor (the carboxylic acid group) are critical for the desired effect. Such models are invaluable for predicting the activity of new, unsynthesized molecules and for rationally designing more potent analogues. nih.govmdpi.com Molecular docking, another in silico technique, could then be used to simulate how the molecule binds to a specific protein target, providing a structural hypothesis for its mechanism of action. researchgate.net

Table 4: Key Molecular Descriptors for this compound Relevant to SAR/QSAR Studies. (Note: Values are computed from standard cheminformatics tools.)
DescriptorComputed ValueRelevance in SAR
Molecular Weight (g/mol)200.27Related to size and absorption (Lipinski's Rule of Five). nih.gov
XLogP32.5Measures lipophilicity, affecting membrane permeability and binding. nih.gov
Topological Polar Surface Area (TPSA)46.5 ŲPredicts transport properties like intestinal absorption. nih.gov
Hydrogen Bond Donors1Important for specific interactions with biological targets. nih.gov
Hydrogen Bond Acceptors3Important for specific interactions with biological targets. nih.gov
Rotatable Bond Count5Relates to molecular flexibility and conformational entropy upon binding. nih.gov

Vi. Exploration of 4 4 Methylcyclohexyl Oxybutanoic Acid in Chemical Science and Engineering Applications

Potential as a Monomeric Unit or Building Block in Polymer Synthesis

The presence of a terminal carboxylic acid group makes 4-(4-Methylcyclohexyl)oxybutanoic acid a viable candidate as a monomeric unit in the synthesis of polyesters. Through polycondensation reactions with diols or other suitable co-monomers, it could be incorporated into polymer backbones, imparting specific properties derived from its distinctive structure.

The incorporation of the 4-methylcyclohexyl moiety is anticipated to influence the thermal and mechanical properties of the resulting polymers. For instance, the rigid and bulky nature of the cyclohexyl ring could enhance the glass transition temperature (Tg) and thermal stability of the polyester (B1180765) compared to analogous polymers with linear aliphatic chains. This is a desirable characteristic for materials intended for high-temperature applications. Research on other polyesters containing cyclohexyl groups has demonstrated that these cyclic structures can contribute to increased rigidity and improved mechanical strength. nih.gov

Furthermore, the ether linkage in the oxybutanoic acid chain introduces a degree of flexibility, which could serve to balance the rigidity imparted by the cyclohexyl group, potentially leading to polymers with a unique combination of toughness and thermal resistance. The presence of both hydrophobic (methylcyclohexyl) and hydrophilic (ether and carboxyl groups) components could also lead to the formation of amphiphilic polymers with interesting self-assembly properties.

A hypothetical polycondensation reaction to form a homopolyester is illustrated below:

n HOOC-(CH₂)₃-O-C₆H₁₀-CH₃ → [-OC(O)-(CH₂)₃-O-C₆H₁₀-CH₃-]ₙ + (n-1) H₂O

The properties of such a polymer would be highly dependent on the stereochemistry of the 4-methylcyclohexyl group (cis vs. trans), which would affect chain packing and crystallinity.

Table 1: Predicted Influence of Structural Moieties on Polymer Properties

Structural MoietyPredicted Influence on Polymer Properties
4-Methylcyclohexyl GroupIncreased glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength, increased hydrophobicity.
Oxybutanoic Acid ChainIntroduction of flexibility, potential for hydrogen bonding, site for further functionalization.
Ether LinkageEnhanced chemical stability compared to ester linkages in the backbone, potential for improved solubility in certain organic solvents.
Carboxylic Acid (as end group)Potential for post-polymerization modification, influence on adhesion properties.

Role in Advanced Materials Science Applications (e.g., surfactants, soft materials)

The amphiphilic nature of this compound, arising from its hydrophobic methylcyclohexyl "tail" and hydrophilic carboxylic acid "head," suggests its potential application as a surfactant or a building block for soft materials. This molecular structure is analogous to other ether carboxylic acid surfactants that are known for their performance in various formulations.

As a surfactant, it would be expected to reduce the surface tension of water and the interfacial tension between oil and water. The bulky cyclohexyl group would likely lead to a larger area per molecule at interfaces compared to linear alkyl chains of similar carbon number, which could influence the packing and stability of micelles and emulsions. Such surfactants with bulky hydrophobic groups can be effective in stabilizing emulsions and foams.

In the realm of soft materials, this compound could be used in the formation of liquid crystals, gels, or vesicles. The interplay between the hydrophobic interactions of the methylcyclohexyl groups and the hydrogen bonding of the carboxylic acid moieties could lead to the self-assembly of these molecules into ordered structures in solution. The specific nature of these structures would be dependent on factors such as concentration, pH, and temperature.

Table 2: Comparison of this compound with a Conventional Linear Surfactant

PropertyThis compound (Predicted)Sodium Stearate (Typical Linear Surfactant)
Hydrophobic Group Bulky, cyclic (4-methylcyclohexyl)Linear alkyl chain (C17H35)
Hydrophilic Group Carboxylic acid with ether linkageCarboxylate
Micelle Formation Likely to form micelles with a less densely packed core due to the bulky tail.Forms well-defined spherical or rod-like micelles.
Surface Activity Expected to be surface active, potentially with a larger area per molecule at the air-water interface.High surface activity with efficient packing at interfaces.
pH Sensitivity The carboxylic acid head group will be protonated at low pH, reducing its solubility and surfactant properties.The carboxylate head group is the salt of a weak acid and will be protonated at low pH.

Investigation in Surface Chemistry and Interface Engineering

The carboxylic acid functionality of this compound provides a reactive handle for its attachment to various surfaces, making it a candidate for applications in surface chemistry and interface engineering. By grafting this molecule onto surfaces, their properties, such as hydrophobicity, adhesion, and biocompatibility, can be tailored.

For example, the covalent attachment of this compound to a hydrophilic surface (e.g., metal oxides, glass) would render the surface more hydrophobic due to the exposed methylcyclohexyl groups. This could be useful for creating water-repellent coatings or for modifying the surface energy of materials to control wetting and adhesion.

Conversely, in a non-polar environment, a surface modified with this molecule would present a more polar interface due to the ether and carboxyl functionalities. This could be exploited in applications such as compatibilizers in polymer blends or as adhesion promoters between dissimilar materials. The ability of the carboxylic acid group to participate in hydrogen bonding or to be deprotonated to form a carboxylate allows for a range of interaction modalities with different surfaces and materials.

Contribution to Agrochemistry Research through Chemical Tool Development

In the field of agrochemistry, carboxylic acids and their derivatives are a common structural motif in a variety of active ingredients, including herbicides, fungicides, and plant growth regulators. researchgate.net The unique combination of a lipophilic cyclohexyl group and a polar acid function in this compound makes it an interesting scaffold for the development of new agrochemical tools.

The lipophilicity of the methylcyclohexyl group could facilitate the transport of the molecule across the waxy cuticle of plant leaves or the cell membranes of fungi, which is a critical step for the efficacy of many agrochemicals. The carboxylic acid group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., esters, amides) with potentially diverse biological activities. The structure-activity relationship of such derivatives could be systematically studied to optimize their performance.

Furthermore, this compound could be investigated as a component in agrochemical formulations, for example, as a co-formulant or an adjuvant. Its potential surfactant properties could be utilized to improve the wetting, spreading, and penetration of active ingredients on plant surfaces. The controlled release of an active ingredient could also be achieved by formulating it as an ester of this compound, which would then slowly hydrolyze to release the active compound.

Vii. Future Research Trajectories and Unexplored Avenues for 4 4 Methylcyclohexyl Oxybutanoic Acid

Development of Asymmetric Synthetic Routes for Stereoisomers

The presence of two stereocenters in 4-(4-methylcyclohexyl)oxybutanoic acid (one on the cyclohexane (B81311) ring and one implicitly at the point of substitution, leading to cis/trans isomers) underscores the importance of developing stereoselective synthetic methodologies. Future research should prioritize the development of asymmetric synthetic routes to access enantiomerically pure forms of the cis and trans diastereomers.

One promising approach involves the use of chiral organocatalysts to facilitate the key etherification step. For instance, a chiral phase-transfer catalyst could be employed in the Williamson ether synthesis, enabling the enantioselective addition of the butanoic acid chain to 4-methylcyclohexanol (B52717). Another avenue lies in the asymmetric hydrogenation of a corresponding unsaturated precursor, which could establish the stereochemistry of the methylcyclohexyl moiety with high fidelity. nih.gov

Furthermore, enzymatic resolution of racemic 4-methylcyclohexanol prior to etherification represents a viable strategy. Lipases, known for their high stereoselectivity, could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the enantiomers and their subsequent use in the synthesis of the individual stereoisomers of the final product. researchgate.netcatalysis.blog The development of such routes is critical, as the biological activity and material properties of the different stereoisomers are likely to be distinct.

Potential Asymmetric Strategy Key Reagents/Catalysts Anticipated Outcome Illustrative Reference Concept
Organocatalytic EtherificationChiral Phase-Transfer Catalyst, 4-methylcyclohexanol, ethyl 4-bromobutanoateEnantiomerically enriched cis/trans isomersAsymmetric synthesis of functionalized cyclohexanes nih.gov
Asymmetric HydrogenationChiral Rhodium or Ruthenium Catalyst, unsaturated cyclohexyl precursorStereocontrolled formation of the 4-methylcyclohexyl ringEne-reductase catalyzed desymmetrization nih.gov
Enzymatic ResolutionLipase (e.g., Novozyme 435), Racemic 4-methylcyclohexanol, Acylating agentSeparation of (R)- and (S)-4-methylcyclohexanol for subsequent synthesisEnzymatic resolution of racemic cyclic alcohols researchgate.net

Integration of Machine Learning for Predictive Modeling of Chemical Behavior

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating the understanding and application of this compound. Future research should focus on developing predictive models for its physicochemical properties, reactivity, and potential biological activity.

By creating a dataset of structurally similar alicyclic ether-acids and their experimentally determined properties (e.g., pKa, solubility, lipophilicity), machine learning algorithms, such as graph neural networks, could be trained to predict these properties for this compound and its derivatives. mit.edursc.org This would enable rapid in silico screening of potential analogues with desired characteristics, significantly reducing the need for extensive empirical testing. unisza.edu.mymdpi.com

Furthermore, ML models could be developed to predict the outcomes of synthetic reactions involving this compound, optimizing reaction conditions and predicting potential side products. For instance, a model could be trained to predict the yield and stereoselectivity of the etherification reaction under various catalysts, solvents, and temperature conditions. nih.gov Such predictive power would be invaluable for efficient process development and scale-up.

Modeling Target Machine Learning Approach Required Input Data Potential Output
Physicochemical Properties (pKa, LogP)Quantitative Structure-Property Relationship (QSPR)Molecular descriptors (e.g., topological, electronic)Predicted values for novel analogues researchgate.net
Reaction Yield PredictionRegression Models (e.g., Random Forest)Reaction parameters (temperature, catalyst, concentration)Optimized reaction conditions
Biological Activity ScreeningClassification Models (e.g., Support Vector Machines)Structural fingerprints and known bioactivity data of related compoundsPredicted probability of activity against specific biological targets

Real-Time Spectroscopic Monitoring of Its Chemical Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound can be achieved through the use of real-time spectroscopic monitoring techniques. Future studies should employ in-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to track the progress of key reactions.

For example, monitoring the Williamson ether synthesis for this compound by 1H NMR would allow for the simultaneous quantification of reactants, intermediates, and products, providing valuable kinetic data. acs.orgrsc.org This could reveal insights into the reaction mechanism, such as the rate-determining step and the influence of reaction conditions on the formation of byproducts. rsc.org Stopped-flow benchtop NMR systems could be particularly useful for capturing data on rapid initial reaction phases. rsc.org

Such real-time monitoring would facilitate the precise optimization of reaction conditions to maximize yield and purity. It would also provide a foundation for the development of robust and scalable manufacturing processes.

Spectroscopic Technique Reaction to Monitor Information Gained Potential Impact
In-situ 1H NMRWilliamson Ether SynthesisReaction kinetics, intermediate formation, byproduct analysis acs.orgProcess optimization and mechanistic understanding rsc.org
In-situ FTIREsterification of the carboxylic acidRate of conversion, catalyst efficiencyDevelopment of continuous flow processes
Raman SpectroscopyPolymerization involving the compoundMonomer consumption, polymer chain growthTailoring polymer properties

Exploration of its Role in Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Future research should explore the potential of enzymes to both synthesize and modify this compound. As previously mentioned, lipases could be used for the kinetic resolution of the 4-methylcyclohexanol precursor. researchgate.netrsc.org

Beyond synthesis, enzymes could be used to introduce functionality to the molecule in a regio- and stereoselective manner. For example, cytochrome P450 monooxygenases could potentially hydroxylate the cyclohexane ring at specific positions, creating novel derivatives with altered properties. Furthermore, the carboxylic acid moiety could be a substrate for enzymes that catalyze amidation or esterification reactions, leading to the formation of a diverse range of functionalized products.

The use of whole-cell biocatalysts could also be explored, offering a cost-effective method for performing multi-step transformations. magtech.com.cn Identifying or engineering microorganisms capable of metabolizing or transforming this compound could open up new avenues for its sustainable production and derivatization. nih.govresearchgate.net

Enzyme Class Potential Transformation Substrate Expected Product
LipaseKinetic ResolutionRacemic 4-methylcyclohexanolEnantiomerically pure (R)- or (S)-4-methylcyclohexanol catalysis.blog
Cytochrome P450Regioselective HydroxylationThis compoundHydroxylated derivatives of the parent compound
AmidaseAmide SynthesisThis compound and an amineChiral amides
Ene-reductaseAsymmetric reductionUnsaturated precursor of the cyclohexyl ringChiral 4-methylcyclohexyl moiety nih.gov

Contribution to Fundamental Understanding of Alicyclic Ether-Acid Chemistry

Systematic studies on this compound and its analogues can contribute significantly to the fundamental understanding of structure-property relationships in alicyclic ether-acids. umass.eduvt.edu The interplay between the conformational flexibility of the cyclohexane ring, the electronic nature of the ether linkage, and the reactivity of the carboxylic acid group is a complex area worthy of detailed investigation.

Future research could focus on the conformational analysis of the cis and trans isomers using a combination of spectroscopic techniques (e.g., variable-temperature NMR) and computational methods. tandfonline.comtandfonline.comacs.org Understanding the preferred conformations is key to explaining the macroscopic properties of these molecules.

Furthermore, a systematic investigation of how modifications to the alicyclic ring (e.g., changing the position of the methyl group, introducing other substituents) and the length of the acid chain affect properties such as acidity, melting point, and self-assembly behavior would provide valuable data for the rational design of new materials and molecules with tailored functions. upenn.edu This fundamental knowledge is essential for advancing the broader field of alicyclic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methylcyclohexyl)oxybutanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with Friedel-Crafts acylation of maleic anhydride derivatives to form intermediates like 4-aryl-4-oxo-2-butenoic acids (I) .
  • Step 2 : Perform Michael-type addition using thioglycolic acid (II) to introduce the sulfanyl group, yielding intermediates (III) .
  • Step 3 : Optimize solvent systems (e.g., THF or DCM) and catalysts (e.g., Lewis acids) to improve yield. Monitor reaction progress via TLC or HPLC.
  • Step 4 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate enantiomeric mixtures (R/S configurations) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyclohexyl and oxobutanoic acid moieties. Look for characteristic shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C11H18O3C_{11}H_{18}O_3: 198.1256 g/mol) .
  • Polarimetry : Quantify enantiomeric excess if chiral resolution is performed .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what resolution methods are effective?

  • Experimental Design :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Biological Assays : Test resolved enantiomers in vitro for receptor-binding affinity (e.g., GPCR targets) or enzyme inhibition (e.g., lipoxygenase) .
  • Data Interpretation : Compare IC50_{50} values between enantiomers; discrepancies >10-fold suggest stereospecific interactions .

Q. What strategies address contradictions in reported biological activities of derivatives of this compound?

  • Hypothesis Testing :

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate changes with activity trends .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding modes and validate with experimental data .

Q. How can thermal stability and decomposition pathways of this compound be characterized for pharmaceutical formulation?

  • Thermal Analysis :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to track decomposition (e.g., weight loss at >200°C) .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) of degradation .
  • Degradation Products : Analyze by GC-MS after accelerated stability testing (40°C/75% RH for 6 months) .

Q. What experimental designs mitigate challenges in synthesizing this compound derivatives with high regioselectivity?

  • Synthetic Optimization :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acylation .
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve aryl substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and enhance yield by 15–20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.